(2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide
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Description
(2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.49. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The crystal structures of compounds related to (2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide have been studied for their molecular interactions and stability. These structures, which involve similar benzenesulfonyl-indolyl compounds, exhibit interactions that stabilize the molecules in the unit cell, contributing to our understanding of molecular arrangements and forces in solid-state chemistry (Palani et al., 2006).
Chemical Synthesis and Reactivity
The compound is involved in various chemical reactions and syntheses. For example, reactions with enamines and synthesis involving components like benzenesulfonyl chloride have been explored. These studies help in understanding the compound's reactivity and potential applications in creating novel chemical entities (Rossi et al., 1987), (Chakrabarty et al., 2005).
Application in Histone Deacetylase Inhibition
Some derivatives of this compound have shown potent histone deacetylase (HDAC) inhibitory activities, suggesting potential applications in cancer research and therapy. These compounds, including similar sulfonyl-indoline derivatives, have exhibited promising anti-inflammatory and antiproliferative activities (Lee et al., 2013).
Synthetic Methodology Development
Research has been conducted on developing new synthetic routes involving similar sulfonyl-indoline compounds. These methods contribute to the field of synthetic organic chemistry, offering new ways to create complex molecules for various applications (Bobowski, 1983), (VanVerst et al., 1979).
Drug Development and Pharmaceutical Applications
Although details on drug use and dosage are excluded, it's noteworthy that compounds structurally related to this compound have been investigated for their potential in drug development. These studies focus on the physicochemical properties and stability of these compounds, which is crucial for pharmaceutical development (Jiang & Yan, 2016).
Properties
IUPAC Name |
(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c25-21(23-29-22-8-4-5-15-28-22)12-10-17-9-11-20-18(16-17)13-14-24(20)30(26,27)19-6-2-1-3-7-19/h1-3,6-7,9-14,16,22H,4-5,8,15H2,(H,23,25)/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBSWRMRNBSZJC-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)ONC(=O)C=CC2=CC3=C(C=C2)N(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)ONC(=O)/C=C/C2=CC3=C(C=C2)N(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.